N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6OS/c18-11-5-7-13(8-6-11)24-16-15(22-23-24)17(20-10-19-16)26-9-14(25)21-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAIAWMNCGHAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structure combines a triazolo-pyrimidine core with a cyclopentyl group and a thioacetamide moiety, which may contribute to its therapeutic potential.
Biological Activity Overview
This compound has been evaluated for its interactions with various biological targets:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with tumor growth and survival.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-(4-Fluorophenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin | Lacks cyclopentyl group | Anticancer | Simpler structure but retains triazole-pyrimidine core |
| N-(Cyclohexyl)-2-thiophenecarboxamide | Contains thiophene instead of triazole | Antimicrobial | Different heterocyclic framework |
| 5-Methyl-[1,2,4]triazolo[4,5-d]pyrimidine derivatives | Similar core but different substituents | Antiviral | Focused on viral infections rather than cancer |
The unique combination of the cyclopentyl group and the specific triazolo-pyrimidine structure gives this compound distinct properties that may enhance its therapeutic potential compared to other similar compounds .
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of this compound for its biological activity:
- In Vitro Studies : The compound was tested against various cancer cell lines (e.g., A549 lung cancer cells), demonstrating significant cytotoxic effects with IC50 values indicating effective concentration levels for inhibiting cell growth .
- Antimicrobial Testing : In antimicrobial assays, this compound showed effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Anticancer Activity
N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has shown promising results in inhibiting cancer cell proliferation. The mechanism may involve modulation of signaling pathways associated with tumor growth and survival. Initial studies indicate that the compound can effectively target specific cancer types, making it a valuable candidate for further development in cancer therapy.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The unique structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.
Case Studies and Research Findings
Recent studies have evaluated the interactions of this compound with various biological targets:
- Anticancer Studies : Research indicates that this compound can inhibit the proliferation of specific cancer cell lines. In vitro assays have demonstrated its effectiveness in reducing cell viability.
- Antimicrobial Research : Studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
The triazolo[4,5-d]pyrimidine core allows extensive derivatization. Key analogs and their properties are summarized below:
Key Observations :
- Melting Points : Flexible substituents (e.g., morpholine in 9e ) reduce melting points compared to rigid groups (e.g., benzoxazole in 9b ) .
- Yields : Steric hindrance or solubility issues may explain low yields (e.g., 11% in ), while optimized conditions (e.g., in 9e ) achieve >89% yields .
Spectroscopic Features
Q & A
Q. What strategies resolve discrepancies in cytotoxicity data between 2D vs. 3D cell models?
- Methodological Answer :
- 3D Spheroid Validation : Compare IC₅₀ values in colorectal cancer spheroids (HCT-116) vs. monolayers. Use imaging (Calcein AM/PI staining) to quantify penetration .
- Microenvironment Mimicry : Incorporate extracellular matrix (e.g., Matrigel) and hypoxia (1% O₂) to better replicate in vivo conditions .
- Metabolomic Profiling : LC-MS/MS identifies metabolic shifts (e.g., glycolysis inhibition) that differ between models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
